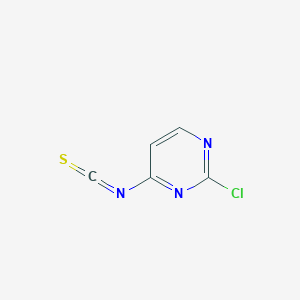
2-Chloro-4-isothiocyanatopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-isothiocyanatopyrimidine is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isothiocyanatopyrimidine typically involves the reaction of 2-chloropyrimidine with thiophosgene or its derivatives. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group. The reaction conditions often include moderate heating and the use of an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Chloro-4-isothiocyanatopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like alcohols and amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions involving this compound.
Solvents: Dichloromethane, acetonitrile, and ethanol are frequently used solvents.
Catalysts: Bases such as triethylamine and pyridine are often employed to facilitate reactions.
Major Products
Aminopyrimidine Derivatives: Formed through substitution reactions with amines.
Thiourea Derivatives: Formed through addition reactions with nucleophiles.
科学研究应用
2-Chloro-4-isothiocyanatopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-4-isothiocyanatopyrimidine involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound has been shown to bind to DNA through intercalation and groove binding, affecting the replication and transcription processes .
相似化合物的比较
Similar Compounds
2-Chloro-4-aminopyrimidine: Similar in structure but lacks the isothiocyanate group.
4-Isothiocyanatopyrimidine: Lacks the chlorine atom at position 2.
2-Chloro-4-methylpyrimidine: Contains a methyl group instead of an isothiocyanate group.
Uniqueness
2-Chloro-4-isothiocyanatopyrimidine is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and biological research.
属性
分子式 |
C5H2ClN3S |
|---|---|
分子量 |
171.61 g/mol |
IUPAC 名称 |
2-chloro-4-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-2-1-4(9-5)8-3-10/h1-2H |
InChI 键 |
SHTBRRQLVJKHPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















